2,4-Dimethylphenethyl acetate
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Overview
Description
2,4-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 2,4-dimethylphenethyl alcohol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenethyl acetate typically involves the esterification of 2,4-dimethylphenethyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dimethylphenethyl alcohol+Acetic acidH2SO42,4-Dimethylphenethyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethylphenethyl alcohol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,4-Dimethylphenethyl alcohol and acetic acid.
Reduction: 2,4-Dimethylphenethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Widely used in the fragrance industry due to its pleasant aroma, and in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenethyl acetate largely depends on its application. In the context of its antimicrobial properties, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: Similar ester structure but lacks the methyl groups on the phenyl ring.
2,4-Dimethylphenyl acetate: Similar structure but with a different ester linkage.
2,4-Dimethylbenzyl acetate: Similar aromatic structure with different substituents.
Uniqueness
2,4-Dimethylphenethyl acetate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. These structural differences can lead to variations in aroma, making it distinct in the fragrance industry.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-12(10(2)8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWVIQQSRIHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCOC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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